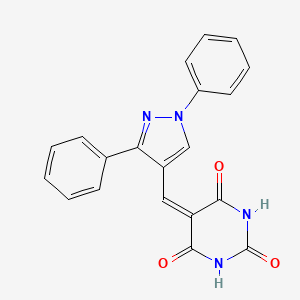
5-(1,3-Diphenyl-1H-pyrazol-4-ylmethylene)-pyrimidine-2,4,6-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1,3-Diphenyl-1H-pyrazol-4-ylmethylene)-pyrimidine-2,4,6-trione is a useful research compound. Its molecular formula is C20H14N4O3 and its molecular weight is 358.357. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5-(1,3-Diphenyl-1H-pyrazol-4-ylmethylene)-pyrimidine-2,4,6-trione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis and Structural Characteristics
The compound was synthesized using a multi-step process involving the condensation of 1,3-diphenyl-1H-pyrazole with pyrimidine derivatives. The structural formula is represented as follows:
- Molecular Formula : C20H14N4O3
- Molecular Weight : 354.35 g/mol
This compound features a pyrimidine core substituted with a pyrazole moiety, which is known for its ability to interact with various biological targets.
Inhibition of mPGES-1
One of the primary biological activities of this compound is its role as an inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1). This enzyme is crucial in the biosynthesis of prostaglandins, mediating inflammatory responses.
Key Findings:
- In vitro Potency : The compound demonstrated significant inhibitory activity against mPGES-1 with an IC50 value of approximately 36 nM, indicating high potency compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
- Selectivity : It exhibited selectivity for mPGES-1 over cyclooxygenase (COX) isoforms, which is advantageous in minimizing side effects typically associated with NSAIDs .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines.
Case Studies:
- Cell Lines Tested : The compound was evaluated against MCF-7 (breast cancer), A549 (lung cancer), and Colo-205 (colon cancer) cell lines.
- Results : It showed superior anticancer activity compared to standard chemotherapeutic agents like etoposide. For instance, certain derivatives exhibited IC50 values lower than those of etoposide, suggesting enhanced efficacy .
Comparative Biological Activity Table
| Activity Type | Target/Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| mPGES-1 Inhibition | Human mPGES-1 | 0.036 | |
| Anticancer Activity | MCF-7 | < 0.09 | |
| Anticancer Activity | A549 | < 0.03 | |
| Anticancer Activity | Colo-205 | < 0.01 |
The mechanism by which this compound exerts its biological effects involves:
- Binding Affinity : Molecular docking studies suggest that the compound binds effectively to the active site of mPGES-1.
- Structural Modifications : Variations in side chains significantly influence inhibitory potency; linear side chains generally enhance activity compared to branched or bulky groups .
科学的研究の応用
Antiinflammatory Properties
One of the most notable applications of this compound is its role as a selective inhibitor of human microsomal prostaglandin E synthase-1 (mPGES-1). It has been shown to exhibit potent inhibitory activity with an IC50 value as low as 36 nM. This selectivity allows for reduced side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs), making it a promising candidate for anti-inflammatory therapies .
Antitumor Activity
Research indicates that derivatives of 5-(1,3-diphenyl-1H-pyrazol-4-ylmethylene)-pyrimidine-2,4,6-trione have demonstrated cytotoxic effects against various cancer cell lines. In vitro studies have reported significant inhibition of cell proliferation in human tumor cell lines, suggesting potential use in cancer treatment protocols .
Antimicrobial Effects
The compound has also been evaluated for antimicrobial properties. Studies show that certain derivatives exhibit activity against a range of bacterial strains, indicating potential applications in developing new antibacterial agents .
Case Studies and Research Findings
特性
IUPAC Name |
5-[(1,3-diphenylpyrazol-4-yl)methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O3/c25-18-16(19(26)22-20(27)21-18)11-14-12-24(15-9-5-2-6-10-15)23-17(14)13-7-3-1-4-8-13/h1-12H,(H2,21,22,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOGISSLYRYBUMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)NC(=O)NC3=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














